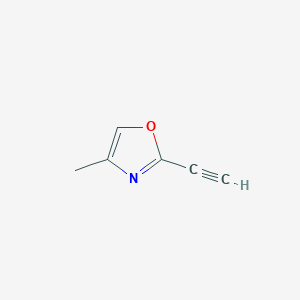

Oxazole, 2-ethynyl-4-methyl-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Oxazoles are a class of heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring system. The compound "Oxazole, 2-ethynyl-4-methyl-" is a derivative of oxazole with specific substituents at the 2nd and 4th positions of the ring. The presence of an ethynyl group at the 2-position and a methyl group at the 4-position can significantly influence the chemical and physical properties of the molecule, as well as its potential applications in various fields such as medicinal chemistry and material science.

Synthesis Analysis

The synthesis of substituted oxazoles, including those with ethynyl and methyl groups, can be achieved through various synthetic routes. For instance, the reaction of 1-(methylthio)acetone with nitriles in the presence of triflic anhydride can lead to the formation of 2-substituted 5-methyl-4-methylthio-1,3-oxazoles . Additionally, ethyl 2-chlorooxazole-4-carboxylate serves as a versatile intermediate for synthesizing variously substituted oxazoles, including 2,4-disubstituted and 2,4,5-trisubstituted oxazoles, through regiocontrolled halogenation and palladium-catalyzed coupling reactions . Moreover, 2-((Phenylsulfonyl)methyl)-4,5-diphenyloxazole has been used as a scaffold for synthetic elaboration at the 2-methylene position, leading to extended oxazoles .

Molecular Structure Analysis

The molecular structure of oxazoles, including "Oxazole, 2-ethynyl-4-methyl-", is characterized by a five-membered ring containing one oxygen and one nitrogen atom. The substituents at the 2nd and 4th positions can influence the electronic distribution and steric hindrance within the molecule, affecting its reactivity and interaction with other molecules. The coordination chemistry of oxazoline ligands, which are closely related to oxazoles, has been extensively studied, revealing the versatility of ligand design and the modulation of chiral centers near the donor atoms .

Chemical Reactions Analysis

Oxazoles can undergo a variety of chemical reactions, depending on the substituents present on the ring. For example, 2,4,5-Trisubstituted oxazoles can be synthesized from alpha-methylene ketones through nitrosation, condensation with aldehydes, and reduction . The reactivity of the oxazole ring can also be exploited in click chemistry, as demonstrated by the synthesis of a new 2-oxazoline with a pendant alkyne moiety, which can undergo copper-catalyzed Huisgen 1,3-dipolar cycloadditions with azides .

Physical and Chemical Properties Analysis

The physical and chemical properties of "Oxazole, 2-ethynyl-4-methyl-" would be influenced by the presence of the ethynyl and methyl groups. These properties include solubility, melting point, boiling point, and reactivity towards various reagents. The introduction of the ethynyl group, in particular, could enhance the molecule's reactivity due to its ability to participate in additional chemical reactions, such as cycloadditions or coupling reactions. The methyl group at the 4-position may contribute to the hydrophobic character of the molecule and affect its physical properties like solubility in organic solvents.

科学的研究の応用

Coordination Chemistry and Ligand Design

Oxazole ligands, including derivatives like "2-ethynyl-4-methyl-oxazole," are pivotal in coordination chemistry, particularly in asymmetric syntheses mediated by transition metals. These compounds exhibit diverse ligand design possibilities, straightforward synthesis from available precursors, and the ability to modulate chiral centers near donor atoms, making them valuable in creating asymmetric catalysts (Gómez, Muller, & Rocamora, 1999).

Catalysis and Synthetic Applications

Oxazoles, including "2-ethynyl-4-methyl-" derivatives, are synthesized under mild conditions via homogeneous catalysis, demonstrating their critical role in organic synthesis. These compounds serve as intermediates for further chemical transformations, showcasing their versatility in constructing complex molecules (Hashmi, Weyrauch, Frey, & Bats, 2004).

Antimicrobial and Antibacterial Agents

Oxazole derivatives have been identified as novel antibacterial agents with promising safety profiles. Modifications in the oxazole ring, such as the introduction of 1,2,3-triazole, have led to compounds with reduced activity against monoamine oxidase A, improving their therapeutic potential (Reck, Zhou, Girardot, Kern, Eyermann, Hales, Ramsay, & Gravestock, 2005).

Anticancer Research

The structural and chemical diversity of oxazoles makes them significant targets in anticancer research. Their interactions with enzymes and receptors have facilitated the discovery of new drugs, highlighting the potential of oxazole-based compounds in developing novel anticancer therapies (Chiacchio, Lanza, Chiacchio, Giofrè, Romeo, Iannazzo, & Legnani, 2020).

Corrosion Inhibition

Novel oxazole derivatives, such as those based on "2-ethynyl-4-methyl-oxazole," have been explored as anti-corrosion agents for metals in acidic environments. These studies not only open up new applications for oxazole compounds in material science but also contribute to the development of safer and more efficient corrosion inhibitors (Rahmani, Ismaily Alaoui, Azzouzi, Benhiba, Hallaoui, Rais, Taleb, Saady, Labriti, Aouniti, & Zarrouk, 2019).

作用機序

Target of Action

Oxazole derivatives have been found to interact with various enzymes and receptors via numerous non-covalent interactions . The specific targets can vary depending on the substitution pattern in the oxazole derivatives .

Mode of Action

Oxazole derivatives are known for their diverse biological activities, which can be attributed to their ability to readily bind with biological systems . The interaction with its targets can lead to changes in the biological responses of these systems .

Biochemical Pathways

Oxazole derivatives have been associated with a broad range of pharmacological properties, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities . These activities suggest that oxazole derivatives may affect multiple biochemical pathways.

Result of Action

Given the wide range of biological activities associated with oxazole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects depending on its specific targets and mode of action.

Safety and Hazards

The safety information for “Oxazole, 2-ethynyl-4-methyl-” indicates that it is a flammable liquid and vapor. It may cause skin burns, eye damage, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

将来の方向性

The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry have been increased in the past few years . Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities which drew the attention of researchers round the globe to synthesize various oxazole derivatives and screen them for their various biological activities .

Relevant Papers A comprehensive review on biological activities of oxazole derivatives has been published . Another paper discusses the recent advances in the synthesis of oxazole-based molecules via van Leusen Oxazole Synthesis . There is also a book titled “OXAZOLES: SYNTHESIS, REACTIONS, AND SPECTROSCOPY, PART A” that provides a detailed analysis of the synthesis, reaction, or application of an oxazole .

特性

IUPAC Name |

2-ethynyl-4-methyl-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO/c1-3-6-7-5(2)4-8-6/h1,4H,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRWRFHCWZQDWQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC(=N1)C#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

107.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

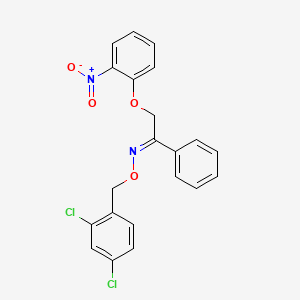

![N-[2-(3,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-naphthalen-2-yloxyacetamide](/img/structure/B2530497.png)

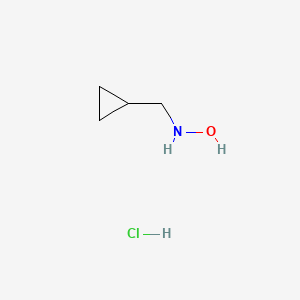

![N-[(4-Chlorophenyl)methyl]-N-Boc-glycine](/img/structure/B2530504.png)

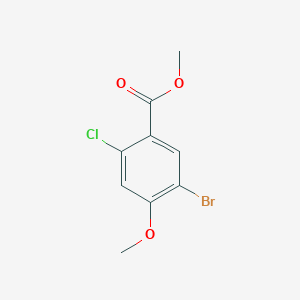

![N-(3,4-dichlorophenyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B2530505.png)

![2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2530513.png)

![4-[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]thieno[2,3-d]pyrimidine](/img/structure/B2530518.png)

![Ethyl 2-(1,1,3-trioxo-2H,3H-1lambda6-[1,2]thiazolo[5,4-b]pyridin-2-yl)acetate](/img/structure/B2530519.png)